Shield-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Shield-1: is a small molecule ligand that plays a crucial role in protein stabilization. Specifically, it stabilizes proteins tagged with a mutated FKBP12-derived destabilization domain (DD). This domain is based on a modified version of the FKBP protein. This compound prevents proteasomal degradation of the DD-tagged proteins, leading to their rapid accumulation within cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The exact synthetic route for Shield-1 is not widely documented. it is typically synthesized through organic chemistry methods. Researchers have developed various synthetic strategies to obtain this compound, but detailed protocols are often proprietary or unpublished.
Industrial Production Methods: this compound is primarily used in research settings, and its industrial-scale production is limited. As a result, there is no standardized large-scale production method for this ligand.
Chemical Reactions Analysis
Types of Reactions: Shield-1 itself does not undergo significant chemical reactions. Its primary function lies in stabilizing proteins by binding to the mutated FKBP (mtFKBP) domain. it does not participate in typical organic reactions.
Common Reagents and Conditions: Since this compound is not directly involved in chemical transformations, it does not interact with specific reagents or conditions. Its activity is mainly related to protein stabilization.
Major Products: The major “product” of this compound is the stabilized fusion protein containing the DD domain. This protein accumulates rapidly upon this compound treatment.
Scientific Research Applications
Shield-1 finds applications in various scientific fields:
Cell Biology and Protein Studies: Researchers use this compound to control protein levels in cultured cells. It allows reversible and precise tuning of protein presence or absence.
In Vivo Studies: this compound can be used in animal models to study protein function in living organisms.
ProteoTuner Systems: This compound is a key component of ProteoTuner systems, enabling conditional expression of mtFKBP-fused proteins.
Mechanism of Action
Shield-1 binds specifically to the mtFKBP domain, preventing proteasomal degradation. This stabilization occurs post-translationally, allowing rapid accumulation of the fusion protein. The exact molecular targets and pathways involved in this compound’s action remain an active area of research.
Comparison with Similar Compounds
While Shield-1 is unique in its ability to stabilize proteins via the DD domain, other ligands exist for protein control. Notable examples include rapamycin-based systems and ligands targeting FKBP proteins .
Properties
IUPAC Name |
[(1R)-3-(3,4-dimethoxyphenyl)-1-[3-(2-morpholin-4-ylethoxy)phenyl]propyl] (2S)-1-[(2S)-2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H56N2O10/c1-7-33(31-27-38(49-4)40(51-6)39(28-31)50-5)41(45)44-18-9-8-13-34(44)42(46)54-35(16-14-29-15-17-36(47-2)37(25-29)48-3)30-11-10-12-32(26-30)53-24-21-43-19-22-52-23-20-43/h10-12,15,17,25-28,33-35H,7-9,13-14,16,18-24H2,1-6H3/t33-,34-,35+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMFHJNAPXOMSRX-PUPDPRJKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCCC2C(=O)OC(CCC3=CC(=C(C=C3)OC)OC)C4=CC(=CC=C4)OCCN5CCOCC5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCC[C@H]2C(=O)O[C@H](CCC3=CC(=C(C=C3)OC)OC)C4=CC(=CC=C4)OCCN5CCOCC5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H56N2O10 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
748.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.